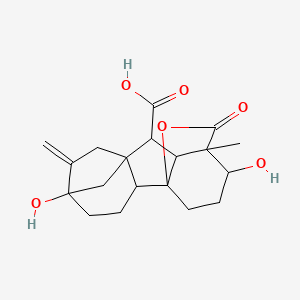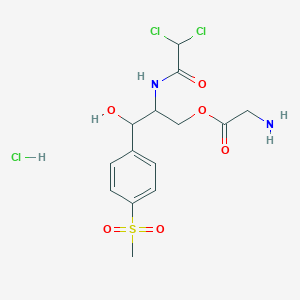![molecular formula C24H17NO B13390026 N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B13390026.png)
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine: is an organic compound with a complex structure that combines a biphenyl group with a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine typically involves multi-step reactions. One common method starts with the preparation of dibenzofuran, which can be synthesized from phenols and arylglyoxals through a multicomponent reaction . The biphenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures and environmental considerations are crucial in industrial settings to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl or dibenzofuran rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and other hydrogenated products.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine is used as an intermediate in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the interactions of biphenyl and dibenzofuran derivatives with biological systems. It may serve as a model compound for developing new drugs or understanding the metabolism of similar structures.
Industry: In the industrial sector, N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways would depend on its structure and functional groups. For example, the biphenyl and dibenzofuran moieties may interact with enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Dibenzofuran: A simpler structure with similar aromatic properties.
Biphenyl: Another simpler structure with two connected benzene rings.
Naphtho[1,2-b]benzofuran: A compound with a fused ring system similar to dibenzofuran.
Uniqueness: N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine is unique due to its combination of biphenyl and dibenzofuran structures, providing a versatile platform for chemical modifications and applications
Properties
Molecular Formula |
C24H17NO |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-phenylphenyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C24H17NO/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-21-20-11-5-7-13-23(20)26-24(21)16-18/h1-16,25H |
InChI Key |
JZIRXBHGSUKMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


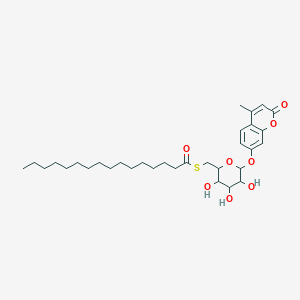

![N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13389952.png)
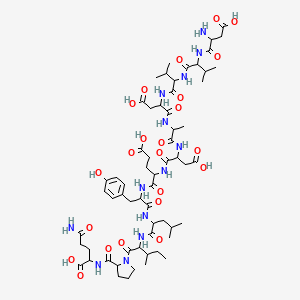
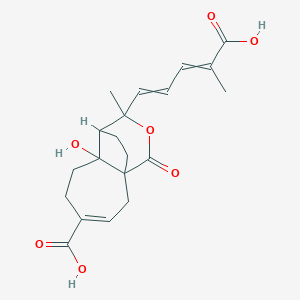
![4-[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13389966.png)
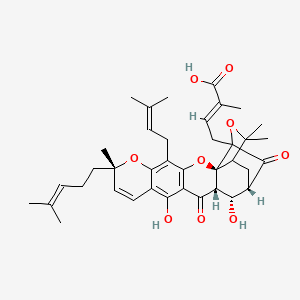
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one](/img/structure/B13389970.png)
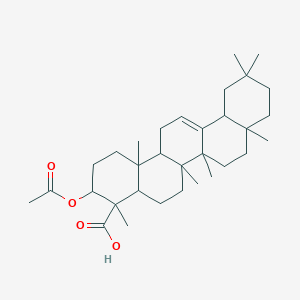
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene (acc to CAS)](/img/structure/B13389991.png)
